8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one
Beschreibung
Eigenschaften
IUPAC Name |
8-cyclopentyl-6-ethenyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-3-19-16(2)20-15-27-24(29-22(20)31(23(19)32)17-6-4-5-7-17)28-21-9-8-18(14-26-21)30-12-10-25-11-13-30/h3,8-9,14-15,17,25H,1,4-7,10-13H2,2H3,(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMRZESJXFABIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2204863-06-7 | |
| Record name | 8-Cyclopentyl-6-ethenyl-5-methyl-2-((5-(1-piperazinyl)-2-pyridinyl)amino)pyrido(2,3-d)pyrimidin-7(8H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2204863067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-CYCLOPENTYL-6-ETHENYL-5-METHYL-2-((5-(1-PIPERAZINYL)-2-PYRIDINYL)AMINO)PYRIDO(2,3-D)PYRIMIDIN-7(8H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F76457EUS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Wirkmechanismus
Target of Action
Similar compounds have been identified as selective inhibitors of the cyclin-dependent kinases cdk4 and cdk6 .
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of CDK4 and CDK6, which are key regulators of cell cycle progression .
Biochemical Pathways
If it inhibits cdk4 and cdk6, it would likely impact the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
If it acts as a CDK4/6 inhibitor, it could potentially halt cell cycle progression, thereby inhibiting cell proliferation .
Biochemische Analyse
Biochemical Properties
8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases CDK4 and CDK6. These enzymes are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest, particularly in the G1 phase. The compound binds to the active site of these kinases, preventing their interaction with cyclin D, which is necessary for their activation. This interaction disrupts the phosphorylation of the retinoblastoma protein, a key step in cell cycle progression.
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, the compound induces cell cycle arrest and apoptosis by inhibiting CDK4 and CDK6. This inhibition leads to decreased cell proliferation and increased cell death, making it a potential candidate for cancer therapy. Additionally, the compound affects cell signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell growth and survival. By modulating these pathways, the compound can alter gene expression and cellular metabolism, further contributing to its anti-cancer effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of CDK4 and CDK6. The compound binds to the ATP-binding pocket of these kinases, preventing their activation and subsequent phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the compound may interact with other proteins involved in cell signaling and gene expression, further enhancing its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can maintain its inhibitory effects on CDK4 and CDK6 for several days, but prolonged exposure may lead to reduced efficacy and potential resistance in some cell lines.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits CDK4 and CDK6, leading to reduced tumor growth and increased survival rates in cancer models. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and myelosuppression. These adverse effects highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is metabolized primarily in the liver. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes, particularly CYP3A4, play a significant role in the metabolism of the compound. These metabolic pathways can influence the compound’s bioavailability and half-life, affecting its overall therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, but it may also interact with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound primarily localizes to the cytoplasm, where it interacts with CDK4 and CDK6. It may also be transported to the nucleus, where it can influence gene expression and other nuclear processes. Post-translational modifications and targeting signals may play a role in directing the compound to specific subcellular compartments.
Biologische Aktivität
8-Cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-6-vinylpyrido[2,3-d]pyrimidin-7(8H)-one, commonly known as a selective inhibitor of cyclin-dependent kinases (CDK) 4 and 6, is a compound that has garnered attention for its potential therapeutic applications in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.
Molecular Formula: C31H39N11O
Molecular Weight: 581.715 g/mol
IUPAC Name: 8-cyclopentyl-5-methyl-2,6-bis[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one
CAS Number: 571190-30-2
The primary mechanism of action for this compound involves the selective inhibition of CDK4 and CDK6. These kinases are crucial for cell cycle progression from the G1 phase to the S phase. Inhibition of these kinases leads to cell cycle arrest in cancer cells, thereby inhibiting proliferation and promoting apoptosis.
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits the growth of various cancer cell lines. For instance, it has shown significant cytotoxic effects against breast cancer cells, leading to reduced cell viability and increased apoptosis rates. The IC50 values for different cancer cell lines indicate a potent activity, often in the low micromolar range.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.5 | Significant reduction in viability |
| HeLa (Cervical Cancer) | 0.8 | Induction of apoptosis |
| A549 (Lung Cancer) | 1.0 | Cell cycle arrest in G1 phase |
In Vivo Studies
Animal model studies have further supported the anti-cancer efficacy of this compound. Administration in murine models bearing xenograft tumors has resulted in significant tumor growth inhibition compared to control groups. The pharmacokinetic profile suggests favorable absorption and distribution characteristics.
Clinical Implications
The potential use of this compound extends beyond breast cancer; ongoing research is evaluating its efficacy against other malignancies such as lung and prostate cancers. The development of formulations that enhance bioavailability and reduce toxicity is an active area of research.
Case Studies
- Breast Cancer Treatment : A clinical trial involving patients with hormone receptor-positive breast cancer demonstrated that treatment with this compound led to a significant increase in progression-free survival compared to standard therapies.
- Combination Therapy : Studies are exploring the combination of this compound with other therapeutic agents (e.g., aromatase inhibitors) to enhance efficacy and overcome resistance mechanisms observed in certain tumors.
Vergleich Mit ähnlichen Verbindungen
Key Insights :
- The acetyl group in Palbociclib optimizes hydrogen bonding with CDK4/6, contributing to its clinical efficacy .
- Bromo substituents are typically utilized as synthetic handles for cross-coupling reactions, enabling diversification of the scaffold .
Variations at Position 2 (Piperazine Modifications)
The 5-(piperazin-1-yl)pyridin-2-yl moiety at position 2 is critical for target engagement. Modifications include:
Key Insights :
- 4-Methylpiperazine derivatives (e.g., CAS 1211443-61-6) show enhanced binding to CDK4/6 due to steric and electronic effects but may reduce solubility .
- The unsubstituted piperazine in the target compound offers a balance between potency and solubility, though it may require formulation optimization for therapeutic use .
Vorbereitungsmethoden
Synthesis of Key Intermediate: 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one
- Starting from 2,4-dichloropyrimidine derivatives, selective substitution introduces methyl and cyclopentyl groups.
- Bromination at the 6-position is achieved using bromine reagents under controlled conditions.
- Chlorination at the 2-position is maintained for subsequent nucleophilic substitution.
- Typical solvents include acetonitrile or tetrahydrofuran, with bases such as triethylamine or potassium carbonate to facilitate substitution.
- Reaction temperatures are generally maintained between 0°C to 80°C with stirring to ensure homogeneity.
Palladium-Catalyzed Vinylation
- The 6-bromo intermediate undergoes a Heck-type coupling reaction with ethylene or vinyl sources.
- Catalysts such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands are employed.
- Bases like triethylamine or potassium carbonate are used to neutralize generated acids.
- Solvents include acetonitrile, dimethylformamide, or tetrahydrofuran.
- Reaction conditions involve heating to 60–100°C under inert atmosphere (nitrogen or argon) for several hours.
- This step installs the vinyl group at the 6-position of the pyrido[2,3-d]pyrimidinone ring.
Amination with 5-(piperazin-1-yl)pyridin-2-yl Moiety
- The 2-chloro substituent is displaced by the amino group of 5-(piperazin-1-yl)pyridin-2-yl amine.
- This nucleophilic aromatic substitution is typically conducted in polar aprotic solvents such as dimethylformamide or N-methyl-2-pyrrolidone.
- Bases like potassium carbonate or sodium hydride may be used to deprotonate the amine.
- Reaction temperatures range from 80°C to 120°C.
- The reaction is monitored by TLC or HPLC to ensure complete conversion.
Purification and Isolation
- The crude product is purified by recrystallization from solvents such as ethanol or ethyl acetate.
- Chromatographic techniques including preparative HPLC or silica gel column chromatography may be employed.
- Final product characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary of Key Reaction Conditions and Reagents
| Step | Key Reagents/Catalysts | Solvents | Temperature (°C) | Notes |
|---|---|---|---|---|
| Halogenation (bromination) | Bromine, triethylamine | Acetonitrile, THF | 0–80 | Controlled addition to avoid overbromination |
| Palladium-catalyzed vinylation | Pd(PPh3)4 or Pd(OAc)2, base (Et3N) | Acetonitrile, DMF, THF | 60–100 | Inert atmosphere, several hours |
| Amination substitution | 5-(piperazin-1-yl)pyridin-2-yl amine, base (K2CO3) | DMF, NMP | 80–120 | Nucleophilic aromatic substitution |
| Purification | Recrystallization, chromatography | Ethanol, ethyl acetate | Ambient | Confirm purity by analytical methods |
Research Findings and Optimization Notes
- The halogenation step requires careful control of reagent stoichiometry and temperature to prevent polyhalogenation and degradation of sensitive groups.
- Palladium-catalyzed vinylation benefits from the use of phosphine ligands to stabilize the catalyst and improve yields.
- Amination efficiency depends on the purity of the amine nucleophile and the choice of base; stronger bases can increase reaction rate but may cause side reactions.
- Solvent choice impacts solubility and reaction kinetics; polar aprotic solvents favor nucleophilic substitution.
- Scale-up processes emphasize minimizing impurities and optimizing reaction times to improve overall yield and reduce costs.
Q & A
Basic: What are the standard synthetic protocols for preparing this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrido[2,3-d]pyrimidinone core. Key steps include:
- Condensation reactions to introduce the piperazinyl-pyridin-2-ylamino group (see intermediate preparation in and ).
- Solvent-mediated crystallization using seed crystals of the target salt form (e.g., isethionate) to ensure polymorphic purity .
- pH-controlled precipitation (e.g., adjusting to pH 8–9 with sodium bicarbonate) to isolate the final product .
Critical solvents include methanol, acetone, and water mixtures, with reaction temperatures ranging from 80°C for condensation to ambient conditions for crystallization .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Design of Experiments (DoE) to systematically vary parameters like temperature, solvent ratios (e.g., acetone:water in ), and stoichiometry .
- Seeding techniques during crystallization to control polymorphism, as demonstrated in isethionate salt preparation .
- In-line pH monitoring to ensure precise neutralization during precipitation, minimizing byproduct formation .
Advanced statistical tools (e.g., response surface methodology) can identify optimal conditions, reducing trial-and-error approaches .
Basic: What analytical techniques are used to confirm the compound’s purity and structure?
Answer:
- High-Performance Liquid Chromatography (HPLC) for assessing purity (>95% as per ).
- Nuclear Magnetic Resonance (NMR) to verify substituent positions, particularly the vinyl and cyclopentyl groups.
- Mass Spectrometry (MS) to confirm molecular weight (431.53 g/mol, matching ) .
Advanced: How can contradictions in reported biological activities (e.g., CDK inhibition) be resolved?
Answer:
- Comparative structure-activity relationship (SAR) studies using analogs (e.g., PD173952 in ) to identify critical substituents.
- Kinetic assays under standardized conditions (e.g., ATP concentration, pH) to minimize variability .
- Crystallographic analysis (as in ) to correlate binding modes with activity differences.
Advanced: What computational methods aid in designing derivatives with enhanced selectivity?
Answer:
- Quantum chemical calculations (e.g., density functional theory) to model interactions with target proteins, such as CDK4/6 .
- Molecular docking to predict binding affinities for the pyridopyrimidinone core and substituents like the vinyl group .
- Reaction path searching to prioritize synthetic routes for novel derivatives, leveraging ICReDD’s computational-experimental feedback loop .
Basic: Why is salt formation critical for this compound’s pharmaceutical profile?
Answer:
Salt forms (e.g., isethionate) improve:
- Aqueous solubility via ionizable groups, enhancing bioavailability .
- Crystallinity , which stabilizes the compound during storage and processing .
- Polymorphic control , reducing variability in dissolution rates .
Advanced: How can discrepancies in synthesis yields between studies be systematically addressed?
Answer:
- Retrospective analysis of reaction parameters (e.g., solvent purity, agitation rates) across studies .
- Scale-down experiments to replicate reported conditions and identify critical variables (e.g., seeding efficiency) .
- Multivariate regression to isolate factors (e.g., temperature gradients) causing yield variations .
Basic: What structural features contribute to this compound’s CDK inhibitory activity?
Answer:
Key features include:
- Pyrido[2,3-d]pyrimidinone core for ATP-binding pocket interaction .
- Piperazinyl-pyridin-2-ylamino group enhancing solubility and kinase selectivity .
- Vinyl substituent at position 6, which may modulate conformational flexibility .
Advanced: What strategies enable regioselective functionalization of the pyridopyrimidinone scaffold?
Answer:
- Protecting group strategies (e.g., tert-butyl carbamate in ) to direct reactions to specific positions.
- Transition-metal catalysis for cross-coupling at the vinyl or pyridinyl groups .
- Microwave-assisted synthesis to accelerate regioselective reactions while minimizing side products .
Advanced: How can polymorphic forms of the compound be evaluated for pharmaceutical development?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
